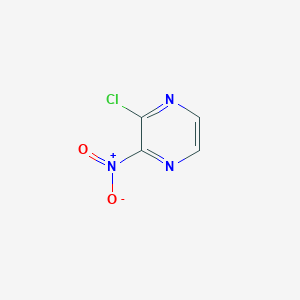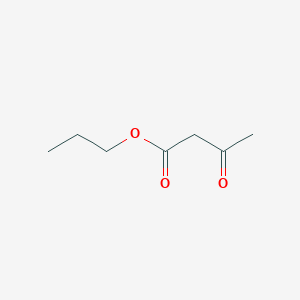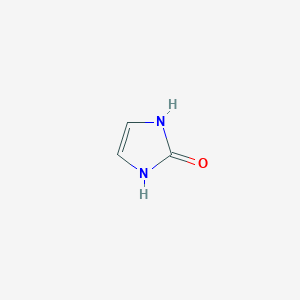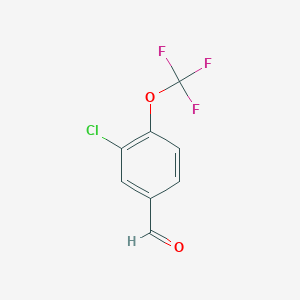
3-Chloro-4-(trifluoromethoxy)benzaldehyde
概要
説明
3-Chloro-4-(trifluoromethoxy)benzaldehyde is used to synthesize dibenzylamines via reductive aminations of aldehydes and amines and Suzuki-Miyaura couplings as possible allosteric modulators of calcium-sensing receptors .
Synthesis Analysis
The synthesis of 3-Chloro-4-(trifluoromethoxy)benzaldehyde involves various reactions. For instance, it can be synthesized via reductive aminations of aldehydes and amines . It can also be synthesized using potassium carbonate, tetrakis (triphenylphosphine) palladium (0) in 1,4-dioxane, water at 100.0℃ for 40.0h under a nitrogen atmosphere .Molecular Structure Analysis
The molecular formula of 3-Chloro-4-(trifluoromethoxy)benzaldehyde is C8H4ClF3O2 . The InChI key is SDBUQQVMQXOGBO-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Chloro-4-(trifluoromethoxy)benzaldehyde participates in various chemical reactions. For example, it is used in the synthesis of dibenzylamines via reductive aminations of aldehydes and amines . It is also used in Suzuki-Miyaura couplings as possible allosteric modulators of calcium-sensing receptors .Physical And Chemical Properties Analysis
3-Chloro-4-(trifluoromethoxy)benzaldehyde has a molecular weight of 224.57 . It is a clear liquid at ambient temperature . The storage temperature is under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Pharmaceutical Chemistry
Application Summary
3-Chloro-4-(trifluoromethoxy)benzaldehyde is a benzaldehyde derivative used in the synthesis of various pharmaceutical compounds . It’s particularly noted for its use in the synthesis of drugs containing the trifluoromethyl (TFM, -CF3) group .
Methods of Application
The specific methods of application can vary greatly depending on the particular synthesis process. However, it’s generally used as a building block in the synthesis of more complex molecules. The exact procedures, reaction conditions, and other technical details would be specific to the individual synthesis process .
Results or Outcomes
One notable outcome is its use in the synthesis of Sorafenib, a drug approved by the FDA for the treatment of primary liver cancer . The IUPAC name of Sorafenib is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide .
Synthesis of Dibenzylamines
Application Summary
3-Chloro-4-(trifluoromethoxy)benzaldehyde is used to synthesize dibenzylamines via reductive aminations of aldehydes and amines .
Methods of Application
The synthesis of dibenzylamines involves the reductive amination of aldehydes and amines. The specific procedures and reaction conditions would be specific to the individual synthesis process .
Results or Outcomes
The outcome of this process is the production of dibenzylamines, which are used in various chemical reactions .
Suzuki-Miyaura Couplings
Application Summary
3-Chloro-4-(trifluoromethoxy)benzaldehyde is used in Suzuki-Miyaura couplings as possible allosteric modulators of calcium-sensing receptors .
Methods of Application
The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is used to synthesize biaryl compounds. The specific procedures and reaction conditions would be specific to the individual synthesis process .
Results or Outcomes
The outcome of this process is the production of biaryl compounds, which are used in various chemical reactions and have potential applications in medicinal chemistry .
Synthesis of Antitubercular Nitroimidazoles
Application Summary
3-Chloro-4-(trifluoromethoxy)benzaldehyde is used to prepare antitubercular nitroimidazoles .
Methods of Application
The specific methods of application can vary greatly depending on the particular synthesis process. However, it’s generally used as a building block in the synthesis of more complex molecules .
Results or Outcomes
The outcome of this process is the production of antitubercular nitroimidazoles, which are used in the treatment of tuberculosis .
Trifluoromethoxylation Reagents
Application Summary
3-Chloro-4-(trifluoromethoxy)benzaldehyde is used in the development of new trifluoromethoxylation reagents .
Results or Outcomes
The outcome of this process is the production of new trifluoromethoxylation reagents, which make CF3O-containing compounds more accessible .
Safety And Hazards
The safety information for 3-Chloro-4-(trifluoromethoxy)benzaldehyde indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . The hazard statements include H302-H315-H319-H332-H335 .
将来の方向性
特性
IUPAC Name |
3-chloro-4-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBUQQVMQXOGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101003254 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethoxy)benzaldehyde | |
CAS RN |
83279-38-3 | |
| Record name | 3-Chloro-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101003254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



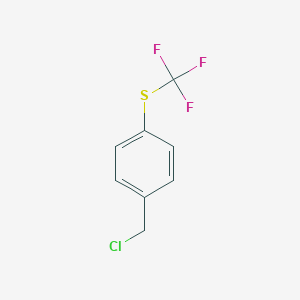
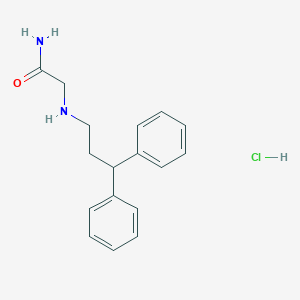
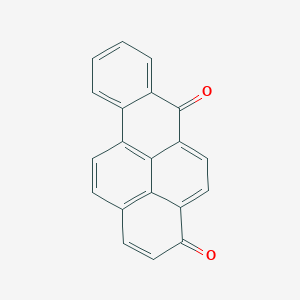
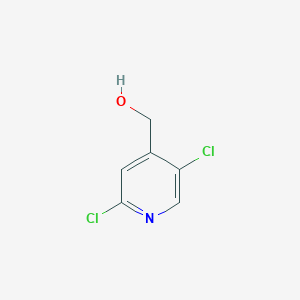

![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)
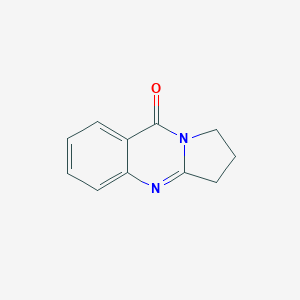
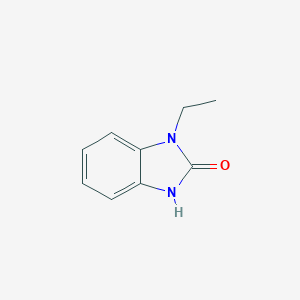
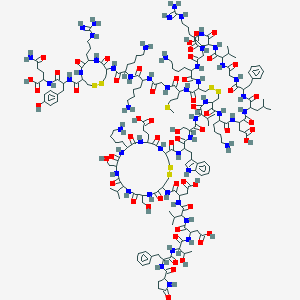
![(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid](/img/structure/B31494.png)
